2-Chlorophenylhydroxylamine

Toxicology Genotoxicity Drug Metabolite Safety

Researchers requiring ortho-chlorophenylhydroxylamine for clonidine synthesis or vortioxetine impurity profiling cannot substitute meta/para isomers-only the ortho regioisomer enables the formylation-cyclization pathway to the imidazoline ring. • Enables one-pot clonidine synthesis from o-chloronitrobenzene; meta/para isomers synthetically infeasible for this route. • Validated vortioxetine impurity 3 reference standard (≥95% HPLC) for ICH-compliant quality control and regulatory submission. • 30-fold higher Ames mutagenicity vs para isomer under S9/norharman activation-ideal positive control for genotoxicity assay validation. Supplied as crystalline solid (mp 52-54°C) with full COA. Bulk quantities and custom packaging available.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 10468-16-3
Cat. No. B087932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenylhydroxylamine
CAS10468-16-3
Synonyms2-chloro-N-hydroxybenzenamine
2-chlorophenylhydroxylamine
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NO)Cl
InChIInChI=1S/C6H6ClNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H
InChIKeyJBGGHWCSFZVUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenylhydroxylamine (CAS 10468-16-3): Ortho-Substituted Hydroxylamine for Synthesis and Research Procurement


2-Chlorophenylhydroxylamine (CAS 10468-16-3), also known as N-(2-chlorophenyl)hydroxylamine or 2-chloro-N-hydroxybenzenamine, is an ortho-chlorinated phenylhydroxylamine derivative with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol [1]. This compound is structurally characterized by a hydroxylamine group (-NH-OH) directly bonded to the ortho position of a chlorinated phenyl ring, distinguishing it from its meta- and para-substituted regioisomers . It typically appears as a crystalline solid with a reported melting point of 52–54 °C and a predicted boiling point of 249.0 ± 42.0 °C . The compound serves as a key intermediate in pharmaceutical synthesis, particularly in the production of the antihypertensive drug clonidine, and is recognized as an impurity in vortioxetine manufacturing processes [2].

2-Chlorophenylhydroxylamine (CAS 10468-16-3): Why Regioisomeric Substitution Compromises Experimental Reproducibility


Substituting 2-chlorophenylhydroxylamine with its meta- (10468-17-4) or para- (823-86-9) regioisomers is not scientifically interchangeable due to distinct electronic and steric properties conferred by the ortho-chloro substitution [1]. The ortho-positioning alters nucleophilicity at the hydroxylamine nitrogen and influences reaction pathways in cyclization and coupling chemistry, critically affecting synthetic outcomes . Direct comparative mutagenicity studies reveal that ortho-chlorophenylhydroxylamine exhibits a 30-fold higher mutagenic activity than the para-substituted analog under identical metabolic activation conditions, underscoring divergent biological reactivity that can confound toxicological or pharmacological investigations [2]. Furthermore, differential GHS hazard classifications between ortho and para isomers mandate distinct handling and safety protocols, impacting procurement and compliance decisions . These quantifiable differences in reactivity, biological activity, and safety profile necessitate compound-specific selection rather than generic in-class substitution.

2-Chlorophenylhydroxylamine (CAS 10468-16-3): Quantitative Differentiation Evidence for Scientific Selection


2-Chlorophenylhydroxylamine vs. 4-Chlorophenylhydroxylamine: 30-Fold Differential Mutagenicity in S9-Mediated Assays

In a direct head-to-head comparison, ortho-chlorophenylhydroxylamine (o-CPHA; 2-chlorophenylhydroxylamine, CAS 10468-16-3) exhibited mutagenic activity that was 30 times higher than that of para-chlorophenylhydroxylamine (p-CPHA; 4-chlorophenylhydroxylamine, CAS 823-86-9) in the presence of rat liver S9 mix and norharman [1]. This substantial difference in genotoxic potential underscores that ortho substitution critically modulates biological reactivity, independent of the shared molecular formula and core hydroxylamine functionality.

Toxicology Genotoxicity Drug Metabolite Safety

2-Chlorophenylhydroxylamine as an Essential Intermediate: Unique Reactivity in Clonidine Synthesis via One-Pot Formylation-Chlorination

2-Chlorophenylhydroxylamine (CAS 10468-16-3) serves as a unique and non-substitutable intermediate in an elegant, cost-effective synthesis of clonidine, an anti-hypertensive drug, starting from readily available o-chloronitrobenzene . The ortho-chloro substitution is structurally essential; the synthetic pathway proceeds through formylation of the hydroxylamine to N-(2-chlorophenyl)-N-hydroxyformamide, followed by a one-pot chlorination with thionyl chloride and subsequent condensation with ethylenediamine to afford clonidine . Neither meta- nor para-chlorophenylhydroxylamine can access this specific cyclization pathway due to the geometric requirements of the ortho-chloro group in the final imidazoline ring formation.

Pharmaceutical Synthesis Organic Chemistry Anti-Hypertensive Drug Manufacturing

2-Chlorophenylhydroxylamine Hazard Classification: GHS Acute Oral Toxicity Category 3 vs. Para-Isomer Unreported Toxicity

2-Chlorophenylhydroxylamine (CAS 10468-16-3) carries a GHS classification of H301 (Toxic if swallowed, Acute Toxicity Category 3) and H312 (Harmful in contact with skin, Category 4), along with H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation) . In contrast, the para-isomer (4-chlorophenylhydroxylamine, CAS 823-86-9) has no standardized GHS classification published in major authoritative databases; its toxicity class is reported as unreported in available predictive toxicity databases [1]. This discrepancy in documented hazard information has direct implications for procurement, as the ortho-isomer mandates specific safety data sheet (SDS) compliance, personal protective equipment (PPE) requirements, and shipping restrictions.

Chemical Safety Regulatory Compliance Laboratory Handling

2-Chlorophenylhydroxylamine Melting Point (52–54 °C) vs. 3-Chlorophenylhydroxylamine: Crystalline Solid Handling Advantage

2-Chlorophenylhydroxylamine (CAS 10468-16-3) is a well-characterized crystalline solid with a reported melting point range of 52–54 °C, a measured density of 1.409 g/cm³, and a predicted pKa of 8.25 ± 0.70 . In contrast, the meta-isomer (3-chlorophenylhydroxylamine, CAS 10468-17-4) lacks published melting point and density data in major authoritative databases, with suppliers typically providing only molecular formula and weight [1]. This disparity in available physical characterization data means that 2-chlorophenylhydroxylamine can be procured, stored, and handled with a defined solid-state identity, whereas the meta-isomer's physical form is less predictable, complicating gravimetric dispensing and purity verification protocols.

Analytical Chemistry Purification Physical Characterization

2-Chlorophenylhydroxylamine in HPLC Purity Validation: ≥95% Purity Specification for Analytical Reference Standards

Commercial suppliers of 2-chlorophenylhydroxylamine (CAS 10468-16-3) routinely validate product purity via HPLC analysis, specifying a minimum purity of 95% [1]. This compound is explicitly identified as vortioxetine impurity 3, and its procurement as a characterized reference standard with defined purity is essential for pharmaceutical impurity profiling and analytical method development [1]. While comparable purity specifications may exist for the meta- and para-isomers, the ortho-isomer's established role as a vortioxetine-related impurity confers distinct utility in regulatory compliance contexts where impurity identification and quantification are mandated [1][2].

Quality Control Analytical Method Validation Impurity Profiling

2-Chlorophenylhydroxylamine vs. Phenylhydroxylamine: Chloro Substitution Modulates Mutagenicity Profile in Salmonella Assays

In a comparative mutagenicity study using Salmonella typhimurium tester strains with rat liver S9 and norharman, 2-chlorophenylhydroxylamine (o-CPHA) and unsubstituted phenylhydroxylamine (PHA) exhibited approximately the same mutagenic potency towards both TA98 and TA98NR strains [1][2]. However, this finding is significant because the precursor compounds (nitrobenzene and o-chloronitrobenzene) showed markedly divergent mutagenicity profiles, with o-chloronitrobenzene displaying substantially lower activity towards TA98NR compared to TA98 [2]. The observation that ortho-chloro substitution in the hydroxylamine does not attenuate mutagenicity relative to the unsubstituted parent, despite altering nitroarene precursor behavior, provides class-level inference that the hydroxylamine functional group dominates the mutagenic response in this assay system, whereas the chloro substituent modulates metabolic activation pathways.

Structure-Activity Relationship Environmental Toxicology Mutagenicity Screening

2-Chlorophenylhydroxylamine (CAS 10468-16-3): Evidence-Based Application Scenarios for Procurement and Research


Pharmaceutical Synthesis: Clonidine and Imidazoline-Based Anti-Hypertensive Drug Manufacturing

Procure 2-chlorophenylhydroxylamine as an essential, non-substitutable intermediate for the synthesis of clonidine and structurally related imidazoline-based anti-hypertensive agents. The ortho-chloro substitution is geometrically required for the formylation-chlorination-condensation sequence that yields the imidazoline ring; meta- and para-isomers cannot access this pathway, making regioisomeric substitution synthetically infeasible . This application is supported by direct pathway-specific evidence demonstrating that 2-chlorophenylhydroxylamine enables a cost-effective, one-pot synthesis from o-chloronitrobenzene .

Analytical Reference Standard: Vortioxetine Impurity Profiling and Pharmaceutical Quality Control

Use 2-chlorophenylhydroxylamine as a characterized reference standard (≥95% HPLC purity) for vortioxetine impurity identification and quantification in pharmaceutical quality control and regulatory submission . The compound is explicitly designated as vortioxetine impurity 3, a distinction not held by its meta- or para-regioisomers . Its procurement with validated purity and identity documentation supports compliance with ICH impurity guidelines and method validation requirements.

Genotoxicity and Toxicological Screening: Positive Control or Reference Compound in Mutagenicity Assays

Employ 2-chlorophenylhydroxylamine as a reference compound or positive control in Ames mutagenicity assays and genotoxicity screening panels. The compound exhibits quantifiably high mutagenic activity—30-fold greater than its para-substituted analog in the presence of S9 mix and norharman —and demonstrates comparable potency to unsubstituted phenylhydroxylamine across TA98 and TA98NR strains . This well-characterized mutagenicity profile makes it valuable for validating assay sensitivity, investigating structure-activity relationships of hydroxylamine metabolites, and screening for metabolic activation-dependent genotoxins .

Synthetic Methodology Development: Ortho-Directed Cyclization and Coupling Reactions

Select 2-chlorophenylhydroxylamine for exploratory synthetic methodology development involving ortho-directed cyclization, electrophilic aromatic substitution, and metal-catalyzed coupling reactions. The ortho-chloro group provides unique steric and electronic effects compared to meta- and para-isomers, enabling regioselective transformations that cannot be replicated with alternative chlorophenylhydroxylamines . Its defined crystalline solid nature (melting point 52–54 °C) facilitates accurate gravimetric dispensing and reproducible reaction setup, while documented reactivity as both a nucleophile and electrophilic center supports its versatility as a building block [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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